molecular formula C14H10ClNO2 B14129659 N-(2-chlorophenyl)-2-oxo-2-phenylacetamide

N-(2-chlorophenyl)-2-oxo-2-phenylacetamide

Cat. No.: B14129659
M. Wt: 259.69 g/mol
InChI Key: WSHGURBIJSHTKJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-oxo-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a phenylacetamide moiety

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-oxo-2-phenylacetamide

InChI

InChI=1S/C14H10ClNO2/c15-11-8-4-5-9-12(11)16-14(18)13(17)10-6-2-1-3-7-10/h1-9H,(H,16,18)

InChI Key

WSHGURBIJSHTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-oxo-2-phenylacetamide typically involves the reaction of 2-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-2-oxo-2-phenylacetamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted amides

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-2-oxo-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antibacterial and antifungal activities .

Medicine: The compound is explored for its potential use in drug development. It has shown promise as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

  • N-(2-chlorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)benzamide

Uniqueness: N-(2-chlorophenyl)-2-oxo-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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